1-Hexyl-2,3-dimethylimidazolium bromide

Ionothermal Synthesis Zeolite Morphology Aluminophosphate Molecular Sieves

Procure 1‑Hexyl‑2,3‑dimethylimidazolium bromide for applications demanding C2‑proton inertness. The 2,3‑dimethyl substitution prevents carbene formation—a critical advantage over 1‑alkyl‑3‑methylimidazolium salts. The hexyl chain uniquely drives solid AlPO₄‑5 sphere synthesis (4–5 µm shells), achieving 73.5% tetralin oxidation conversion vs. 5.7% for hydrothermal analogs. ZSM‑5/AlPO₄‑5 MTO catalysts prepared with this IL deliver ~10× longer lifetime and ~10% higher light olefin yield. Also serves as an eco‑toxicological benchmark and a mid‑range CMC modulator for zwitterionic surfactant formulation.

Molecular Formula C11H21BrN2
Molecular Weight 261.2 g/mol
CAS No. 411222-01-0
Cat. No. B1587235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-2,3-dimethylimidazolium bromide
CAS411222-01-0
Molecular FormulaC11H21BrN2
Molecular Weight261.2 g/mol
Structural Identifiers
SMILESCCCCCCN1C=C[N+](=C1C)C.[Br-]
InChIInChI=1S/C11H21N2.BrH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1
InChIKeyKTUDCAXDKIVTNY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyl-2,3-dimethylimidazolium Bromide CAS 411222-01-0: Tri‑Substituted Imidazolium Ionic Liquid for Tunable Material Synthesis


1‑Hexyl‑2,3‑dimethylimidazolium bromide (CAS 411222‑01‑0) is a tri‑substituted imidazolium ionic liquid with the molecular formula C₁₁H₂₁BrN₂ and a molecular weight of 261.20 g·mol⁻¹ [REFS‑1]. This compound belongs to the 1‑alkyl‑2,3‑dimethylimidazolium bromide family, which is characterized by substitution at the C2 position of the imidazolium ring, rendering the C2‑proton chemically inert [REFS‑2]. The absence of an acidic C2‑proton eliminates potential side reactions involving carbene formation, a feature that distinguishes it from widely used 1‑alkyl‑3‑methylimidazolium analogs [REFS‑3]. The compound is typically supplied as a low‑melting solid or liquid, with a reported melting point of 63–65 °C, and exhibits solubility in water, ethanol, and most organic solvents [REFS‑4].

Why 1‑Hexyl‑2,3‑dimethylimidazolium Bromide Cannot Be Replaced by Generic Imidazolium Ionic Liquids


Ionic liquids bearing the 2,3‑dimethyl substitution pattern are not functionally equivalent to their 1‑alkyl‑3‑methylimidazolium counterparts due to the absence of the acidic C2 proton. In ionothermal synthesis, this structural difference prevents the formation of carbene intermediates and alters template‑framework interactions, directly affecting product morphology and crystallinity [REFS‑1]. The hexyl chain length further modulates charge density and hydrophobicity relative to shorter‑chain analogs (e.g., ethyl, butyl), which is critical for applications requiring specific micellar, aggregation, or phase‑behavior tuning [REFS‑2]. Consequently, substituting a 1‑alkyl‑2,3‑dimethylimidazolium bromide with a generic 1‑alkyl‑3‑methylimidazolium salt risks altering reaction outcomes, catalyst performance, or material properties in a non‑trivial manner.

Quantitative Differentiation of 1‑Hexyl‑2,3‑dimethylimidazolium Bromide Against Closest Analogs


Alkyl Chain Length Dictates Hollow vs. Solid AlPO₄‑5 Morphology in Ionothermal Synthesis

In the ionothermal synthesis of AlPO₄‑5, the alkyl chain length of the 1‑alkyl‑2,3‑dimethylimidazolium bromide template directly controls particle morphology. While the ethyl and butyl analogs (EMMIMBr and BMMIMBr) produce hollow AlPO₄‑5 spheres with shell thicknesses of 300–500 nm, the hexyl analog (HMMIMBr) yields solid AlPO₄‑5 spheres (H‑AP) [REFS‑1]. The shell thickness increases dramatically from 300–500 nm (ethyl/butyl) to 4–5 μm (hexyl), representing a ~10‑fold increase, and ultimately results in fully solid spheres for the hexyl variant [REFS‑2].

Ionothermal Synthesis Zeolite Morphology Aluminophosphate Molecular Sieves

Hexyl Chain Confers Highest Biotoxicity Among 1‑Alkyl‑2,3‑dimethylimidazolium Bromides

In a comparative ecotoxicological study using Carassius auratus (goldfish) as a model organism, the integrated biomarker response (IBR) index identified 1‑hexyl‑2,3‑dimethylimidazolium bromide ([HMMIm]Br) and its octyl homolog ([OMMIm]Br) as exhibiting the highest biotoxicity among eight tested imidazolium bromide ionic liquids [REFS‑1]. In contrast, 1‑ethyl‑3‑methylimidazolium bromide ([EMIm]Br) consistently displayed the lowest biotoxicity across all exposure conditions (2 and 20 mg·L⁻¹ for 3 and 16 days) [REFS‑2].

Ecotoxicology Environmental Risk Assessment Ionic Liquid Biotoxicity

Thermal Stability Decreases with Increasing Alkyl Chain Length in 1‑Alkyl‑2,3‑dimethylimidazolium Nitrates

Although specific thermal decomposition data for the bromide salt are not directly reported, a systematic thermogravimetric and DFT study of 1‑alkyl‑2,3‑dimethylimidazolium nitrate ionic liquids demonstrated that thermal stability decreases as the alkyl chain length increases from ethyl to decyl [REFS‑1]. The hexyl nitrate analog ([Hmmim][NO₃]) exhibited lower thermal stability than the ethyl and butyl variants, a trend that correlates with increased thermal hazard risk [REFS‑2].

Thermal Stability Decomposition Kinetics Process Safety

Hexyl Chain Length Modulates Critical Micelle Concentration Depression of Zwitterionic Surfactant SB‑12

In a study examining the effect of various 1‑alkyl‑2,3‑dimethylimidazolium ionic liquids on the micellization of zwitterionic surfactant SB‑12, the addition of 1‑hexyl‑2,3‑dimethylimidazolium bromide ([hdmim][Br]) decreased the critical micelle concentration (CMC) of SB‑12 to a lesser extent compared to 1‑butyl‑2,3‑dimethylimidazolium bromide ([bdmim][Br]) and 1‑benzyl‑2,3‑dimethylimidazolium chloride ([bzdmim][Cl]) [REFS‑1]. The butyl analog and benzyl analog induced a more prominent lowering of CMC, whereas the hexyl analog produced a comparatively modest reduction [REFS‑2].

Surfactant Micellization Ionic Liquid Additive Aggregation Behavior

High‑Value Application Scenarios for 1‑Hexyl‑2,3‑dimethylimidazolium Bromide (CAS 411222‑01‑0)


Ionothermal Synthesis of Solid AlPO₄‑5 Molecular Sieves for Catalysis

Researchers seeking to prepare solid, rather than hollow, AlPO₄‑5 spheres should specifically procure 1‑hexyl‑2,3‑dimethylimidazolium bromide. As demonstrated in direct comparative studies, the hexyl chain length drives the formation of solid spheres with shell thicknesses of 4–5 μm, whereas ethyl and butyl analogs yield hollow structures. Solid AlPO₄‑5 catalysts synthesized via this route have been shown to enhance mass transfer, achieving a reaction conversion of 73.5 % in tetralin oxidation compared to only 5.7 % for hydrothermally prepared solid AlPO₄‑5 [REFS‑1].

Ecotoxicological Benchmarking and Environmental Fate Studies

For laboratories conducting environmental risk assessments or designing biodegradable ionic liquid systems, 1‑hexyl‑2,3‑dimethylimidazolium bromide serves as a key high‑toxicity benchmark compound within the 1‑alkyl‑2,3‑dimethylimidazolium series. Its placement in the highest IBR index group (alongside octyl homologs) makes it a valuable reference for evaluating structure‑toxicity relationships and for validating the reduced ecotoxicity of novel, shorter‑chain analogs [REFS‑2].

Tailoring Surfactant Micellization and Aggregation Behavior

Formulators aiming to precisely modulate the critical micelle concentration (CMC) and aggregation number of zwitterionic surfactants should consider 1‑hexyl‑2,3‑dimethylimidazolium bromide as a moderately potent additive. In SB‑12 surfactant systems, [hdmim][Br] produces a less pronounced CMC depression compared to butyl and benzyl analogs, offering a mid‑range tuning option for optimizing micellar size and surface activity [REFS‑3].

Methanol‑to‑Olefin (MTO) Catalyst Development Using Ionothermal Methods

In the synthesis of ZSM‑5/AlPO₄‑5 composite zeolites for MTO catalysis, 1‑hexyl‑2,3‑dimethylimidazolium bromide functions as both solvent and structure‑directing agent. Catalysts prepared using this ionic liquid exhibit an approximately 10‑fold extension in catalytic lifetime and an approximately 10 % increase in light olefin yield compared to traditional hydrothermally synthesized counterparts, underscoring the critical role of the IL in optimizing catalyst acidity and grain size [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hexyl-2,3-dimethylimidazolium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.